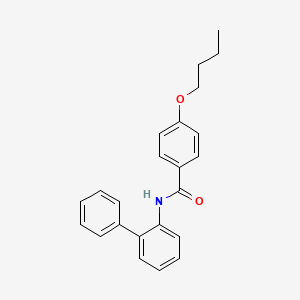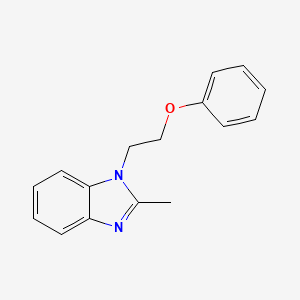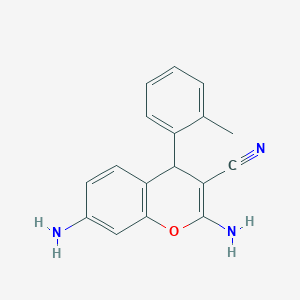![molecular formula C20H24N2O5 B5055235 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide is an organic compound characterized by its unique structure, which includes two aromatic rings substituted with methoxy groups and connected by an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylethylamine and 3-methoxybenzylamine. These intermediates are then reacted with ethanediamide under specific conditions to form the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenylethylamine or 3-methoxybenzylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable complexes.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide can be compared with similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide: Similar structure but with a different position of the methoxy group on the benzyl ring.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3,4-dimethoxybenzyl)ethanediamide: Contains additional methoxy groups on the benzyl ring.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-hydroxybenzyl)ethanediamide: Substitutes a methoxy group with a hydroxy group.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide in terms of its specific applications and effects.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-16-6-4-5-15(11-16)13-22-20(24)19(23)21-10-9-14-7-8-17(26-2)18(12-14)27-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWDMTHDWQNWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B5055171.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
![2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5055207.png)
![(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]-5-CHLOROPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5055208.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)
![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)

![5-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5055256.png)
